![molecular formula C12H14ClN3OS B497278 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide CAS No. 957502-09-9](/img/structure/B497278.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide” is a complex organic compound that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered heterocyclic compound that is particularly useful in organic synthesis . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The presence of these rings in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiophene rings, and the attachment of the various substituents. Pyrazoles can be synthesized through a variety of methods . Thiophenes can also be synthesized through several methods, including the Paal-Knorr synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrazole ring and the thiophene ring would likely be planar due to the presence of conjugated pi bonds. The presence of the chlorine atom and the two methyl groups on the pyrazole ring would add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the various substituents. The pyrazole ring can undergo a variety of reactions, including addition, reduction, and condensation reactions . The thiophene ring can also undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the two methyl groups on the pyrazole ring could affect the compound’s solubility, boiling point, and melting point .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target molecules, altering their function and leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways . The compound’s effects on these pathways can lead to a range of downstream effects, including modulation of cellular functions and responses.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are likely metabolized by liver enzymes and excreted through the kidneys. These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might exert anti-inflammatory, antioxidant, and other pharmacological effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . For instance, the compound’s solubility and stability can be influenced by the pH and temperature of the environment, while the presence of other molecules can affect its ability to interact with its targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of the NF-κB pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. It is also relatively stable and easy to synthesize.
However, there are also some limitations to using this compound in lab experiments. It can have off-target effects, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in various diseases, including cancer and autoimmune diseases. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl 2-bromothiophene-3-carboxylate in the presence of a base to form the intermediate compound. The intermediate is then treated with an amine to yield the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-8-11(13)9(2)16(15-8)6-5-14-12(17)10-4-3-7-18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVOKVDNGYYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate](/img/structure/B497198.png)
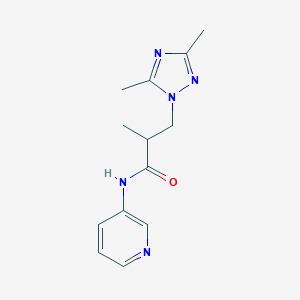
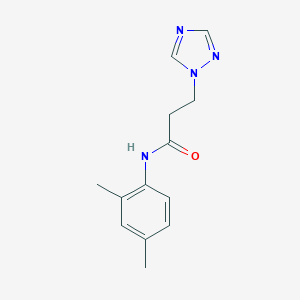

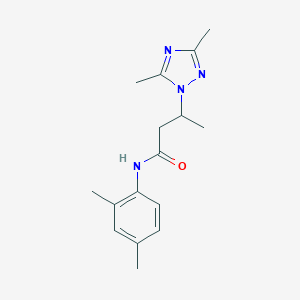
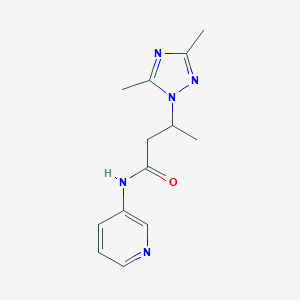
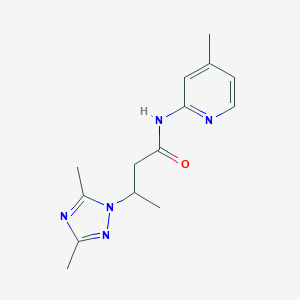
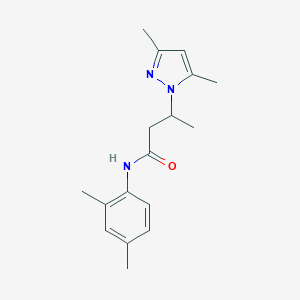
![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)
![2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497215.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B497218.png)